
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClFN5O and its molecular weight is 359.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity
Research has explored the synthesis and antipathogenic activities of related compounds, highlighting the potential of certain derivatives in developing novel anti-microbial agents with antibiofilm properties. These studies focus on the interaction of these compounds with bacterial cells in both free and adherent states, demonstrating significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Anticancer Agents
Another research domain focuses on the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. These studies evaluate in vitro cytotoxicity against human cancer cell lines, with some compounds showing promising cytotoxicity in ovarian and oral cancers, indicating their potential use in designing new anticancer agents (Vivek Kumar et al., 2009).
Gene Expression Inhibitors
Investigations into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives have revealed their inhibitory effects on transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are crucial for understanding the potential oral bioavailability improvements and the development of therapeutic agents targeting these pathways (M. Palanki et al., 2000).
Molecular Interaction Studies
The synthesis, characterization, and analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been conducted. These studies provide insights into the molecular interactions and properties of such compounds, offering a basis for further chemical and biological applications (R. Shukla et al., 2014).
Antiviral Evaluation
Research on N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride has explored their synthesis and antiviral evaluation. These studies assess the biological activity of the compounds against a range of RNA viruses, contributing to the development of new antiviral agents (B. Gabrielsen et al., 1992).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-9-3-4-11(7-10(9)2)20-16-15(22-24-23-16)17(25)21-12-5-6-14(19)13(18)8-12/h3-8,15-16,20,22-24H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSIDXPMRLRLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
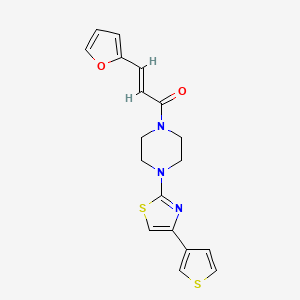
![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2731103.png)
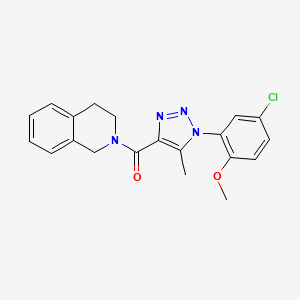
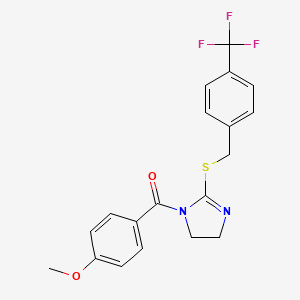
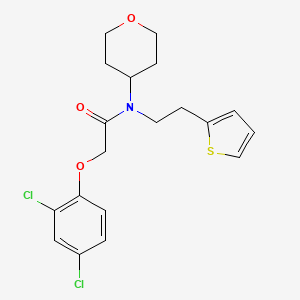

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)
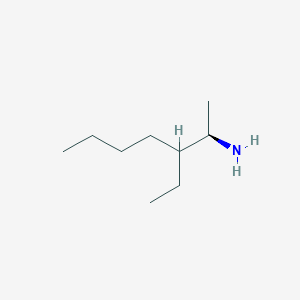
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
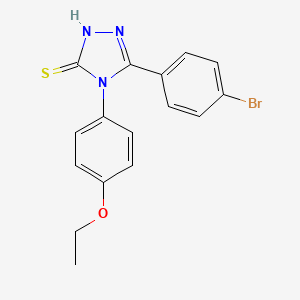
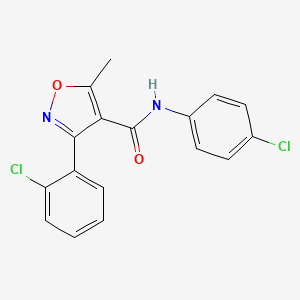
![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)
